molecular formula C18H15F3N4O B2405021 N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 2034234-25-6

N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2405021
CAS No.: 2034234-25-6
M. Wt: 360.34
InChI Key: XTGFVQLTPRBRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a chemical compound provided for research purposes. The core structure of this molecule, which incorporates both a pyridinyl-imidazole group and a trifluoromethylbenzamide moiety, is of significant interest in medicinal chemistry. Similar structural motifs are commonly investigated in various therapeutic areas, including as potential inhibitors of protein kinases or in the development of anti-parasitic agents . The presence of the imidazole ring, a common feature in biologically active molecules, can contribute to binding with metalloenzymes or acting as a ligand for various biological targets . The specific mechanism of action, molecular targets, and primary research applications for this exact compound are yet to be fully characterized and represent an active area of scientific investigation. Researchers are encouraged to utilize this compound to further explore its potential in their specific fields of study. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c19-18(20,21)15-5-1-3-13(11-15)17(26)24-8-10-25-9-7-23-16(25)14-4-2-6-22-12-14/h1-7,9,11-12H,8,10H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGFVQLTPRBRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C=CN=C2C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.

    Attachment of the pyridine ring: The imidazole ring is then functionalized with a pyridine moiety through a nucleophilic substitution reaction.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride.

    Final coupling: The intermediate compounds are coupled under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its therapeutic properties due to its ability to interact with specific biological targets. The presence of the pyridine and imidazole rings allows for hydrogen bonding and π-π interactions with proteins and enzymes, which can modulate their activity. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and targeting intracellular sites.

Case Study: Anticancer Activity
Research has indicated that compounds similar to N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide exhibit promising anticancer activity. For example, certain derivatives have demonstrated significant anti-proliferative effects against non-small cell lung cancer cells, with IC50 values as low as 0.05 μmol/L. These compounds induce apoptosis and downregulate critical proteins involved in cell cycle regulation .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions. For instance, the imidazole and pyridine moieties can be leveraged to synthesize more complex heterocyclic compounds that may possess enhanced biological activities.

Synthetic Routes
The synthesis typically involves multi-step organic reactions:

  • Formation of Imidazole Ring : Achieved via condensation reactions.
  • Pyridine Attachment : Functionalization through nucleophilic substitution.
  • Trifluoromethyl Group Introduction : Utilized via Friedel-Crafts acylation.
  • Final Coupling : Combining intermediates under suitable conditions.

Material Science

Development of Functional Materials
The structural properties of this compound make it suitable for developing new materials with specific functionalities. Its ability to form stable complexes with metals can be exploited in catalysis or sensor applications.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential therapeutic agent interacting with biological targetsPromising anticancer activity; induces apoptosis in cancer cells
Organic SynthesisBuilding block for complex moleculesMulti-step synthesis involving imidazole and pyridine
Material ScienceDevelopment of functional materialsUseful in catalysis and sensor applications

Mechanism of Action

The mechanism of action of N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyridine and imidazole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Imidazole-Modified Benzamides in Kinase Inhibition

Key Analogs :

  • Compound 17 (N-(3-{2-[(dimethylamino)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)-3-(2-{imidazo[1,2-a]pyridin-3-yl}ethynyl)-4-methylbenzamide)
  • Compound 18 (3-(2-{imidazo[1,2-a]pyridin-3-yl}ethynyl)-4-methyl-N-(3-{2-[(pyrrolidin-1-yl)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)benzamide)

Comparison :

  • Structural Differences: The target compound lacks the dimethylamino or pyrrolidinyl substituents on the imidazole ring present in Compounds 17 and 16. These groups were introduced to improve water solubility but failed to enhance potency in kinase inhibition .

N,O-Bidentate Directing Groups in Metal-Catalyzed Reactions

Key Analog : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Differences : The analog replaces the pyridinylimidazole-ethyl chain with a hydroxy-dimethylethyl group, creating an N,O-bidentate directing group for C–H functionalization .

Antiviral Potential of Imidazole-Pyridine Hybrids

Key Analog : 6-(1H-imidazol-1-yl)-N-[1-(3,4,5-trifluorophenyl)ethyl]pyrimidin-4-amine (Compound 129)

  • Structural Similarities : Both compounds feature imidazole and pyridine/pyrimidine motifs, which are associated with high binding energies in SARS-CoV-2 protease inhibition studies .
  • Functional Implications : The target compound’s trifluoromethyl group may enhance hydrophobic interactions in viral target pockets compared to Compound 129’s trifluorophenyl group.

Comparative Data Table

Compound Name / ID Key Structural Features Pharmacological Relevance Solubility/Stability Insights References
Target Compound Trifluoromethyl, pyridinylimidazole-ethyl chain Potential kinase/viral protease inhibition High lipophilicity, moderate solubility
Compound 17 Dimethylamino-methyl imidazole, ethynyl linker Kinase inhibitor (low potency enhancement) Improved solubility, reduced efficacy
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group Metal-catalyzed C–H functionalization High crystallinity, polar solvent compatibility
Compound 129 Imidazole-pyrimidine, trifluorophenyl SARS-CoV-2 protease inhibition (in silico) Moderate logP, π-π stacking capability
Compound 3d Isopropylureido side chain Undisclosed (pharmacological screening) Enhanced hydrogen-bonding capacity

Biological Activity

N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound, including the trifluoromethyl group and the imidazole ring, suggest diverse mechanisms of action that merit comprehensive investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16F3N3O\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_3\text{O}

The biological activity of this compound is believed to arise from its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including those similar to this compound. These compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism
Compound 1MCF-7 (breast cancer)25.72 ± 3.95Induction of apoptosis
Compound 2U87 (glioblastoma)45.2 ± 13.0Cell cycle arrest

The studies indicate that these compounds may act by modulating key pathways such as PI3K/AKT signaling, which is crucial for cell survival and proliferation .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have demonstrated significant antibacterial activity against various strains of bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
E. faecalis40 - 50
P. aeruginosa30 - 35
K. pneumoniae20 - 25

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have investigated the efficacy of imidazole derivatives in preclinical models:

  • Study on Tumor Growth Suppression : In a murine model of breast cancer, treatment with an imidazole derivative resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
  • Antibacterial Efficacy : A comparative study showed that certain derivatives exhibited inhibition zones comparable to standard antibiotics, highlighting their potential as alternatives in treating resistant bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyridinyl-imidazole-ethyl-benzamide scaffold in this compound?

  • Methodology : The synthesis of similar benzamide-imidazole hybrids can be achieved via sequential amidation and cyclization. For example, amide formation between an acyl chloride (e.g., 3-(trifluoromethyl)benzoyl chloride) and an ethylenediamine derivative can be performed in the presence of pyridine as a catalyst to activate the carbonyl group . Subsequent cyclization to form the imidazole ring may require high temperatures (e.g., 100–120°C) and a protonating agent like polyphosphoric acid to promote intramolecular dehydration .
  • Key Considerations : The choice of leaving groups (e.g., acyl chloride vs. carboxylic acid) significantly impacts reaction efficiency. Acyl chlorides are preferred for amide bond formation due to their higher reactivity .

Q. How can chromatographic techniques be optimized for purifying intermediates in this compound’s synthesis?

  • Methodology : Use a combination of normal-phase and reversed-phase chromatography. For example, initial purification with normal-phase silica gel (eluent: 100% DCM to 10% MeOH/DCM) removes non-polar impurities, followed by reversed-phase C18 columns (gradient: 10%–40% acetonitrile in water with 0.1% formic acid) to isolate polar byproducts .
  • Validation : Confirm purity via NMR (e.g., absence of residual solvent peaks) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic methods are critical for characterizing the trifluoromethyl and imidazole moieties?

  • Techniques :

  • ¹⁹F NMR : The trifluoromethyl group (-CF₃) shows a distinct singlet near δ -60 ppm, confirming its presence .
  • ¹H NMR : Imidazole protons typically resonate as two doublets in the δ 7.0–8.5 ppm range, with coupling constants (J ≈ 1.5–2.0 Hz) indicating aromatic substitution patterns .
  • IR Spectroscopy : Stretching vibrations for the amide carbonyl (C=O) appear at ~1650 cm⁻¹, while imidazole C=N bonds absorb near 1600 cm⁻¹ .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of imidazole ring formation in similar benzamide derivatives?

  • Mechanistic Insight : DFT calculations on frontier molecular orbitals (HOMO/LUMO) of precursor diamines and acylating agents can predict regioselectivity. Electron-rich amines favor nucleophilic attack at the carbonyl carbon, while steric hindrance from substituents (e.g., pyridinyl groups) may direct cyclization to specific positions .
  • Experimental Validation : Compare reaction outcomes under varying temperatures and protonating agents. For instance, polyphosphoric acid at 120°C promotes cyclization over amide hydrolysis, as shown in analogous benzimidazole syntheses .

Q. What structural modifications enhance metabolic stability while retaining bioactivity in trifluoromethyl-benzamide derivatives?

  • Case Study : Introducing water-soluble groups (e.g., piperazinyl or pyridinyl moieties) to the imidazole or benzamide backbone can improve solubility but may reduce oral bioavailability due to increased polarity. For example, methylation of the imidazole nitrogen or fluorination of the pyridine ring has been shown to balance lipophilicity and metabolic stability .
  • In Vitro Testing : Assess metabolic stability using liver microsomes and correlate results with LogP values calculated via HPLC-derived retention times .

Q. How can computational modeling guide the design of analogs targeting specific enzymes (e.g., kinase inhibitors)?

  • Approach : Perform molecular docking studies with the trifluoromethyl-benzamide core and target protein structures (e.g., ABL1 kinase). Focus on key interactions:

  • The pyridinyl group may form π-π stacking with hydrophobic residues.
  • The trifluoromethyl group enhances binding via hydrophobic and electrostatic interactions with fluorine-accepting pockets .
    • Validation : Synthesize top-ranked analogs and evaluate inhibitory activity in kinase assays (IC₅₀) .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for imidazole-ethyl-benzamide derivatives: How to resolve them?

  • Root Cause : Yield variations often arise from differences in purification methods or intermediate stability. For example, imidazole intermediates may degrade under acidic conditions, leading to lower yields in reversed-phase chromatography .
  • Mitigation : Use inert atmospheres (N₂/Ar) during sensitive steps and avoid prolonged exposure to protic solvents. Confirm intermediate stability via TLC or LC-MS before proceeding .

Methodological Tables

Parameter Optimized Condition Evidence Source
Amidation CatalystPyridine (5 eq.)
Cyclization Temperature120°C in polyphosphoric acid
PurificationNormal-phase → Reversed-phase HPLC
Metabolic Stability AssayLiver microsomes + LogP correlation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.